Introduction: The Strategic Importance of (R)-4-Benzyloxy-1,2-butanediol in Chiral Synthesis
Introduction: The Strategic Importance of (R)-4-Benzyloxy-1,2-butanediol in Chiral Synthesis
An In-Depth Technical Guide to (R)-4-Benzyloxy-1,2-butanediol
(R)-4-Benzyloxy-1,2-butanediol is a chiral alcohol that has emerged as a pivotal building block in modern organic synthesis, particularly within pharmaceutical and materials science development.[1][2] Its structure, featuring a vicinal diol and a benzyl-protected primary alcohol, offers a unique combination of stereochemical definition and orthogonal reactivity. This allows for the selective functionalization of its hydroxyl groups, making it an invaluable intermediate for constructing complex, enantiomerically pure molecules.[1][2]
The presence of the (R)-stereocenter is fundamental to its utility. In drug development, the three-dimensional arrangement of atoms dictates a molecule's biological activity. Utilizing enantiomerically pure starting materials like (R)-4-Benzyloxy-1,2-butanediol is a cornerstone of asymmetric synthesis, a strategy employed to produce a single, desired enantiomer of a drug. This approach is critical for enhancing therapeutic efficacy and improving the safety profile of new chemical entities by minimizing or eliminating off-target effects associated with an undesired enantiomer.[1]
This guide provides an in-depth analysis of the core physical properties of (R)-4-Benzyloxy-1,2-butanediol, outlines its analytical characterization, and explores its strategic application in the synthesis of advanced intermediates.
Core Physicochemical and Structural Properties
The utility of any chemical intermediate is fundamentally tied to its physical properties. These parameters govern its handling, reaction conditions, and purification procedures. (R)-4-Benzyloxy-1,2-butanediol is typically a colorless or slightly yellow, clear liquid, a physical state that simplifies its transfer and measurement in laboratory settings.[1][2]
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Caption: 2D representation of (R)-4-Benzyloxy-1,2-butanediol.
Table 1: Key Physical and Chemical Properties
| Property | Value | Source(s) |
| CAS Number | 86990-91-2 | [1] |
| Molecular Formula | C₁₁H₁₆O₃ | [1][] |
| Molecular Weight | 196.24 g/mol | [][4][5] |
| Appearance | Colorless to slightly yellow clear liquid | [1][2] |
| Boiling Point | 168 °C at 4 mmHg | [1][4][6] |
| Density | ~1.130 g/cm³ (Predicted) | [4][6] |
| Refractive Index (n20D) | 1.53 | [1][2] |
| Specific Optical Rotation | +21° to +25° (c=5 in Ethanol) | [1][7][8] |
| Purity | ≥97% (GC) | [1][][5] |
| Storage Conditions | 2 - 8 °C, often under an inert atmosphere (Argon) | [1][9] |
Note: Some properties, like density, are predicted values and should be confirmed experimentally.
Analytical Characterization: A Self-Validating Protocol
Confirming the identity, purity, and stereochemical integrity of (R)-4-Benzyloxy-1,2-butanediol is paramount before its use in synthesis. A multi-technique approach ensures a self-validating system where data from orthogonal methods corroborates the material's quality.
Experimental Protocol: Quality Control Workflow
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Visual and Physical Inspection:
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Objective: Confirm physical state and appearance.
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Method: Visually inspect the sample for clarity, color, and the absence of particulates. Compare with specifications.[1]
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-
Gas Chromatography (GC):
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Objective: Determine purity and identify any volatile impurities.
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Method:
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Prepare a dilute solution of the sample in a suitable solvent (e.g., ethyl acetate).
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Inject onto a GC system equipped with a non-polar or medium-polarity capillary column.
-
Run a temperature gradient program to separate components.
-
Purity is calculated based on the area percentage of the main peak. A purity of ≥97% is standard.[1][5]
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-
-
Nuclear Magnetic Resonance (NMR) Spectroscopy:
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Objective: Confirm the chemical structure and proton/carbon environment.
-
Rationale: NMR provides an unambiguous fingerprint of the molecule's carbon-hydrogen framework.
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¹H NMR (Proton NMR): Key expected signals include multiplets for the butanediol backbone protons, a singlet for the benzylic methylene (CH₂) protons, and aromatic protons from the benzyl group. The integration of these signals should correspond to the number of protons in each environment.
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¹³C NMR (Carbon NMR): Expect distinct signals for each of the 11 carbon atoms, with aromatic carbons appearing downfield and aliphatic carbons upfield.
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Solvent: Typically performed in deuterated chloroform (CDCl₃).
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-
Chiral High-Performance Liquid Chromatography (Chiral HPLC) or Polarimetry:
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Objective: Confirm enantiomeric purity.
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Rationale: While NMR confirms structure, it does not typically distinguish between enantiomers. This step is critical for validating the "R" configuration.
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Method (Polarimetry): Prepare a solution of known concentration in ethanol and measure the optical rotation. The value should fall within the specified range of +21° to +25°.[1] This confirms the excess of the (R)-enantiomer.
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Caption: Quality control workflow for incoming (R)-4-Benzyloxy-1,2-butanediol.
Core Applications in Pharmaceutical Development
The primary application of (R)-4-Benzyloxy-1,2-butanediol is as a versatile chiral intermediate.[1][] Its benzyloxy group serves as a robust protecting group for the primary alcohol, allowing the vicinal diol at positions 1 and 2 to be manipulated selectively.
Strategic Role as a Chiral Building Block
In drug discovery, chemists often need to synthesize a series of related compounds to optimize biological activity. (R)-4-Benzyloxy-1,2-butanediol provides a reliable and stereochemically defined starting point for such endeavors.
Causality in Synthesis:
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Stereocenter Installation: The synthesis begins with the (R)-stereocenter already established, avoiding complex and often low-yielding asymmetric induction steps later in the synthetic sequence.
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Selective Protection: The benzyl ether is stable to a wide range of reaction conditions but can be cleanly removed via hydrogenolysis, a non-acidic, non-basic cleavage method that preserves sensitive functional groups elsewhere in the molecule.
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Diol Manipulation: The 1,2-diol moiety can be opened to form an epoxide, cleaved to form aldehydes, or selectively functionalized at the primary vs. secondary hydroxyl group, providing multiple pathways to diverse and complex molecular architectures.
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Caption: Logical flow of utilizing the title compound in API synthesis.
Safety and Handling
While specific hazard information should always be obtained from the current Safety Data Sheet (SDS) provided by the supplier, general precautions for handling laboratory chemicals of this class are prudent.
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Personal Protective Equipment (PPE): Wear appropriate PPE, including safety glasses with side shields (or goggles), a lab coat, and chemical-resistant gloves.
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Ventilation: Handle in a well-ventilated area, preferably within a chemical fume hood, to avoid inhalation of any vapors.
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Eye Contact: The compound is classified as a potential cause of serious eye irritation. In case of contact, rinse cautiously with water for several minutes and seek medical advice.
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Storage: Store in a tightly sealed container in a cool, dry place as recommended (2-8 °C).[1] Storage under an inert atmosphere like argon can prevent slow oxidation.[9]
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Fire Hazards: The material is combustible. Vapors may form explosive mixtures with air upon intense heating. Keep away from ignition sources.
Conclusion
(R)-4-Benzyloxy-1,2-butanediol is more than a simple chemical reagent; it is a strategic tool for the efficient and reliable synthesis of enantiomerically pure molecules. Its well-defined physical properties, combined with its versatile chemical reactivity, make it an indispensable building block for researchers and drug development professionals. The application of rigorous analytical controls is essential to leveraging its full potential, ensuring that the stereochemical integrity established in this starting material is carried through to the final active pharmaceutical ingredient.
References
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(R)-4-Benzyloxy-1,3-butanediol | C11H16O3 - PubChem. [Link]
Sources
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- 2. chemimpex.com [chemimpex.com]
- 4. (R)-4-BENZYLOXY-1,2-BUTANEDIOL CAS#: 86990-91-2 [m.chemicalbook.com]
- 5. (R)-4-Benzyloxy-1,2-butanediol , >97.0%(GC) , 86990-91-2 - CookeChem [cookechem.com]
- 6. (R)-4-BENZYLOXY-1,2-BUTANEDIOL CAS#: 86990-91-2 [amp.chemicalbook.com]
- 7. (R)-4-Benzyloxy-1,2-butanediol | 86990-91-2 | Tokyo Chemical Industry Co., Ltd.(APAC) [tcichemicals.com]
- 8. (R)-4-Benzyloxy-1,2-butanediol | 86990-91-2 | TCI EUROPE N.V. [tcichemicals.com]
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